molecular formula C8H8ClF B6326191 1-chloro-3-fluoro-2,4-dimethylbenzene CAS No. 1357626-58-4

1-chloro-3-fluoro-2,4-dimethylbenzene

Cat. No.: B6326191
CAS No.: 1357626-58-4
M. Wt: 158.60 g/mol
InChI Key: JEGBJZCGAIAJEI-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2,4-dimethylbenzene is an organic compound with the molecular formula C₈H₈ClF It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 2,4 are substituted by chlorine, fluorine, and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 2,4-dimethylbenzene (xylene), the compound can be chlorinated and fluorinated under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient substitution .

Mechanism of Action

The mechanism by which 1-chloro-3-fluoro-2,4-dimethylbenzene exerts its effects involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that can attract electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) and electron-donating groups (methyl) influences the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-fluoro-2,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties.

Properties

IUPAC Name

1-chloro-3-fluoro-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGBJZCGAIAJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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